molecular formula C27H31N7O3 B13921608 tert-Butyl 7-(2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate

tert-Butyl 7-(2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate

Cat. No.: B13921608
M. Wt: 501.6 g/mol
InChI Key: IMUOFNBINVQDLO-UHFFFAOYSA-N
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Description

tert-Butyl 7-(2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate is a complex organic compound that features multiple heterocyclic structures. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of imidazo[1,2-b]pyridazin and pyrido[1,2-a]pyrimidin moieties suggests that it may exhibit significant biological activity.

Preparation Methods

The synthesis of tert-Butyl 7-(2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate involves multiple steps, including the formation of the imidazo[1,2-b]pyridazin and pyrido[1,2-a]pyrimidin rings. These steps typically involve:

    Cyclization Reactions: Formation of the heterocyclic rings through cyclization reactions.

    Functional Group Transformations: Introduction of functional groups such as tert-butyl and diazaspiro moieties.

    Purification: Purification of the final product through techniques such as recrystallization or chromatography.

Industrial production methods may involve optimizing these steps for scalability, including the use of automated reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

tert-Butyl 7-(2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 7-(2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 7-(2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl 7-(2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyridines: Known for their biological activity and use in medicinal chemistry.

    Pyrido[1,2-a]pyrimidines: Also exhibit significant biological activity and are used in drug development.

The uniqueness of tert-Butyl 7-(2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2

Properties

Molecular Formula

C27H31N7O3

Molecular Weight

501.6 g/mol

IUPAC Name

tert-butyl 7-[2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-4-oxopyrido[1,2-a]pyrimidin-7-yl]-4,7-diazaspiro[2.5]octane-4-carboxylate

InChI

InChI=1S/C27H31N7O3/c1-17-12-21(30-34-14-18(2)28-24(17)34)20-13-23(35)32-15-19(6-7-22(32)29-20)31-10-11-33(27(16-31)8-9-27)25(36)37-26(3,4)5/h6-7,12-15H,8-11,16H2,1-5H3

InChI Key

IMUOFNBINVQDLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(C=CC4=N3)N5CCN(C6(C5)CC6)C(=O)OC(C)(C)C

Origin of Product

United States

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